

Application Notes and Protocols: Visible-Light-Mediated Sulfenylation of Anilines

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Compound of Interest

Compound Name: 3-(Propane-2-sulfonyl)aniline

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The sulfonylaniline motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.^[1] Traditional methods for the synthesis of these compounds often require harsh conditions and pre-functionalized starting materials, limiting their application in late-stage functionalization of complex molecules.^{[2][3]} The advent of visible-light-mediated photoredox catalysis has provided a mild and efficient alternative for the direct C-H sulfonylation of anilines, enabling the formation of C-S bonds under gentle conditions.^{[4][5][6]} ^[7] This methodology offers broad functional group tolerance and is amenable to the late-stage modification of drug candidates.^{[3][4]}

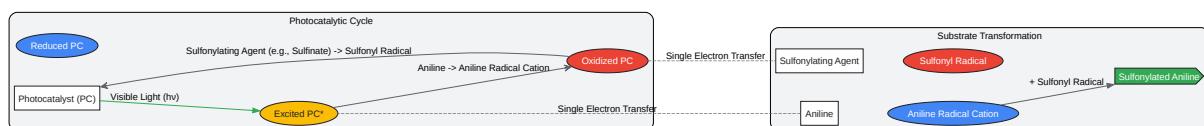
These application notes provide an overview of the visible-light-mediated sulfonylation of anilines, including reaction mechanisms, experimental protocols, and a summary of reaction outcomes with various substrates.

Mechanistic Overview

The visible-light-mediated sulfonylation of anilines generally proceeds via a photoredox catalytic cycle. While specific details may vary depending on the chosen photocatalyst and sulfonylation agent, a common mechanistic pathway is outlined below. The reaction is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light. The excited state photocatalyst (PC^{*}) can then engage in either an oxidative or reductive quenching pathway.

In a common pathway involving sulfinate salts, the excited photocatalyst oxidizes the aniline derivative to form a radical cation. Concurrently, the reduced photocatalyst can reduce an oxidant present in the reaction mixture. The sulfinate salt is then oxidized to a sulfonyl radical, which subsequently couples with the aniline radical cation to form the desired sulfonated product.[8]

Alternatively, some methods utilize N-hydroxymethylphthalimide (NHMP) sulfones as precursors to sulfonyl radicals via a single-electron reduction.[2][8] Mechanistic studies have suggested complex pathways that may involve radical-radical coupling, electron donor-acceptor (EDA) complexes, and even nucleophilic chain processes.[8][9]

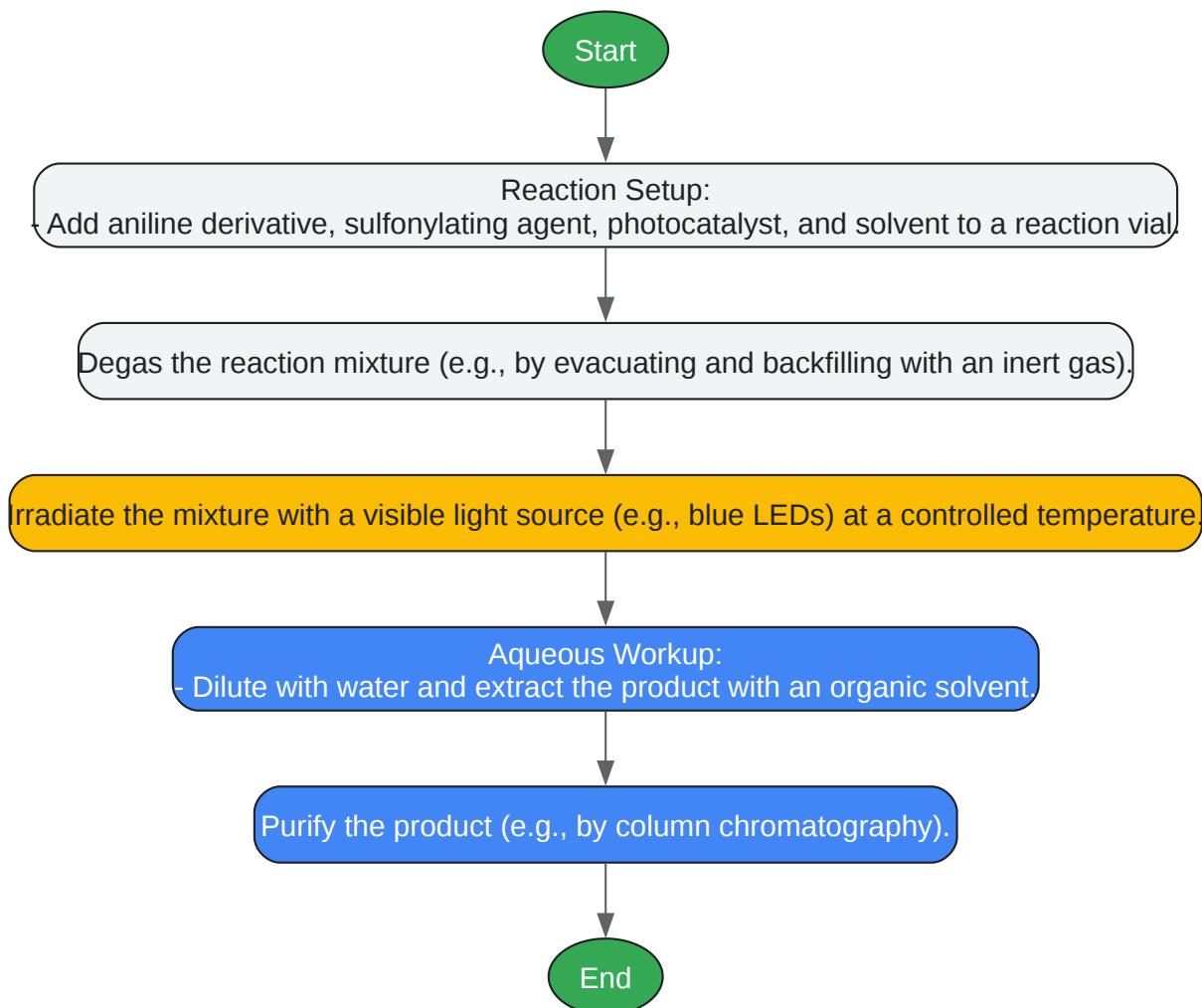


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Caption: General Mechanistic Pathway for Visible-Light-Mediated Sulfenylation of Anilines.

Experimental Workflow

The general experimental procedure for visible-light-mediated sulfenylation of anilines is straightforward and can be adapted for various substrates and sulfenyling agents. A typical workflow is depicted below.



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Caption: General Experimental Workflow for Visible-Light-Mediated Sulfenylation of Anilines.

Data Presentation

The following tables summarize the scope of the visible-light-mediated sulfonylation of various aniline derivatives with different sulfonylating agents, showcasing the versatility of this methodology.

Table 1: Sulfenylation of Various Anilines with Sulfonyl Fluorides[10]

| Aniline Derivative | Sulfonyl Fluoride | Product | Yield (%) |
|--------------------|----------------------------------|--|-----------|
| Aniline | 4-Methylbenzenesulfonyl fluoride | N-(4-methylphenyl)sulfonyl aniline | 85 |
| 4-Methoxyaniline | 4-Methylbenzenesulfonyl fluoride | 4-Methoxy-N-((4-methylphenyl)sulfonyl) aniline | 78 |
| 4-Chloroaniline | 4-Methylbenzenesulfonyl fluoride | 4-Chloro-N-((4-methylphenyl)sulfonyl) aniline | 65 |
| N-Methylaniline | 4-Methylbenzenesulfonyl fluoride | N-Methyl-N-((4-methylphenyl)sulfonyl) aniline | 72 |
| Aniline | Benzenesulfonyl fluoride | N-(phenylsulfonyl)aniline | 82 |
| Aniline | 4-Chlorobenzenesulfonyl fluoride | N-((4-chlorophenyl)sulfonyl) aniline | 75 |
| Aniline | Thiophene-2-sulfonyl fluoride | N-(thiophen-2-ylsulfonyl)aniline | 68 |

Reaction conditions: Aniline derivative (1.8 equiv), sulfonyl fluoride (1.0 equiv), Ir[(ppy)2(dtbbpy)]Cl (5 mol%), NaHCO3 (1.8 equiv), solvent, 50°C, 30-W blue LEDs, 12 h.[10]

Table 2: Sulfenylation of Anilines with N-Hydroxymethylphthalimide (NHMP) Sulfones[8]

| Aniline Derivative | NHMP Sulfone | Product | Yield (%) |
|--------------------------|-----------------------------|---|-----------|
| N,N-Dimethylaniline | Phenyl-NHMP sulfone | 2-(Phenylsulfonyl)-N,N-dimethylaniline | 75 |
| N,N-Diethylaniline | Phenyl-NHMP sulfone | N,N-Diethyl-2-(phenylsulfonyl)aniline | 68 |
| N-Phenylpyrrolidine | Phenyl-NHMP sulfone | 1-Phenyl-2-(phenylsulfonyl)pyrrolidine | 82 |
| N,N-Dimethyl-p-toluidine | Phenyl-NHMP sulfone | N,N,4-Trimethyl-2-(phenylsulfonyl)aniline | 70 |
| N,N-Dimethylaniline | 4-Chlorophenyl-NHMP sulfone | 2-((4-Chlorophenylsulfonyl)-N,N-dimethylaniline | 65 |
| N,N-Dimethylaniline | Methyl-NHMP sulfone | N,N-Dimethyl-2-(methylsulfonyl)aniline | 55 |

Reaction conditions: Dialkyylaniline (1 equiv), NHMP sulfone derivative (2 or 3 equiv), Ru(bpy)₃(PF₆)₂ (2 mol %), degassed MeCN or MeCN:DMA (10:1), irradiated with a blue LED ($\lambda_{\text{max}} = 440$ nm) at 40–50 °C for 2 h.[8]

Table 3: Sulfenylation of Aniline Derivatives with Sulfinate Salts[11]

| Aniline Derivative | Sulfinate Salt | Product | Yield (%) |
|-------------------------------|---------------------------|---|-----------|
| N,N-Dimethylaniline | Sodium methanesulfinate | 2-(Methylsulfonyl)-N,N-dimethylaniline | 85 |
| 4-Methoxy-N,N-dimethylaniline | Sodium methanesulfinate | 4-Methoxy-2-(methylsulfonyl)-N,N-dimethylaniline | 78 |
| N-Phenylpiperidine | Sodium methanesulfinate | 1-Phenyl-2-(methylsulfonyl)piperidine | 65 |
| N,N-Dimethyl-1-naphthylamine | Sodium methanesulfinate | N,N-Dimethyl-2-(methylsulfonyl)naphthalen-1-amine | 72 |
| N,N-Dimethylaniline | Sodium benzenesulfinate | 2-(Phenylsulfonyl)-N,N-dimethylaniline | 80 |
| N,N-Dimethylaniline | Sodium p-toluenesulfinate | N,N-Dimethyl-2-(p-tolylsulfonyl)aniline | 82 |

Reaction conditions: Aniline derivative, sodium sulfinate (5 equiv.), photocatalyst (e.g., $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbpy})]\text{PF}_6$ or an acridinium catalyst), $\text{K}_2\text{S}_2\text{O}_8$ (3 equiv.), Bu_4NHSO_4 (20 mol%), 10:1 MeCN/H₂O, blue LEDs, 40-72 h.^{[3][11]}

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should refer to the specific publications for detailed procedures and characterization data.

Protocol 1: Sulfenylation of Anilines with Sulfonyl Fluorides^[10]

- To an oven-dried reaction tube, add the aniline derivative (0.36 mmol, 1.8 equiv), sulfonyl fluoride (0.2 mmol, 1.0 equiv), $\text{Ir}[(\text{ppy})_2(\text{dtbbpy})]\text{Cl}$ (5 mol%), and NaHCO_3 (0.36 mmol, 1.8 equiv).
- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

- Add 2.0 mL of degassed solvent (e.g., 1,2-dichloroethane).
- Place the reaction tube approximately 5 cm from a 30-W blue LED strip and stir at 50°C for 12 hours.
- After completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonylaniline.

Protocol 2: Sulfonylation of Dialkylanilines with NHMP Sulfones[8]

- To a 10 mL sealed vial, add the dialkylaniline (1 equiv), the corresponding NHMP sulfone derivative (2 or 3 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol %).
- Evacuate and backfill the vial with nitrogen gas three times.
- Add degassed MeCN (0.1 M) or a 10:1 mixture of MeCN:DMA (0.1 M) via syringe.
- Irradiate the reaction mixture at 40–50 °C, placing it approximately 5.0 cm from a blue LED ($\lambda_{\text{max}} = 440$ nm, 100% intensity) for 2 hours.
- Upon completion, dilute the reaction mixture with water.
- Extract the product with ethyl acetate.
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by silica gel chromatography to yield the pure sulfonated product.

Protocol 3: Sulfonylation of Anilines with Sulfinate Salts[3][11]

- In a reaction vessel, combine the aniline derivative (1 equiv), the sulfinate salt (5 equiv), the photocatalyst ($[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbpy})]\text{PF}_6$, 1 mol%), potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$, 3 equiv.), and tetrabutylammonium hydrogen sulfate (Bu_4NHSO_4 , 20 mol%).
- Add a 10:1 mixture of MeCN/H₂O (0.1 M).
- Degas the solution by sparging with nitrogen for 15 minutes.
- Irradiate the reaction mixture with blue LEDs for 48-72 hours with stirring.
- After the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- Purify the crude material by flash chromatography on silica gel to obtain the desired sulfone.

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